molecular formula C15H16N2O B3822151 8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one

8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one

Cat. No.: B3822151
M. Wt: 240.30 g/mol
InChI Key: PNYWOKIRLFSQKT-UHFFFAOYSA-N
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Description

8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one is a complex organic compound known for its unique structural properties. This compound belongs to the class of diazaacephenanthrylenes, which are characterized by their fused ring systems containing nitrogen atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable amine with a diketone, followed by cyclization and reduction steps to form the desired diazaacephenanthrylene structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen atoms in the ring structure allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one is unique due to its specific ring structure and the position of the methyl group. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

5-methyl-1,13-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-2(7),3,5,9(16)-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-9-2-5-13-11(8-9)15(18)10-3-4-12-14(10)17(13)7-6-16-12/h2,5,8,12,16H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWOKIRLFSQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C(C2=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
Reactant of Route 2
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
Reactant of Route 3
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
Reactant of Route 4
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
Reactant of Route 5
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one
Reactant of Route 6
8-methyl-1,2,3,3a,4,5-hexahydro-6H-3,10b-diazaacephenanthrylen-6-one

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